![molecular formula C12H15N3O2 B2453628 Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 882748-14-3](/img/structure/B2453628.png)

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

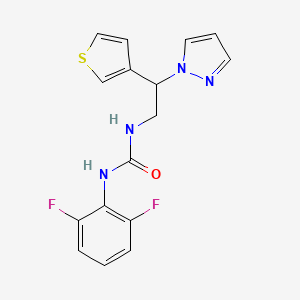

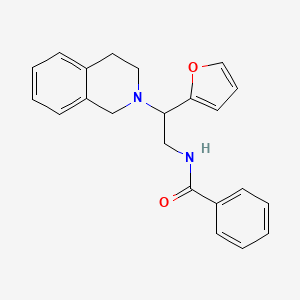

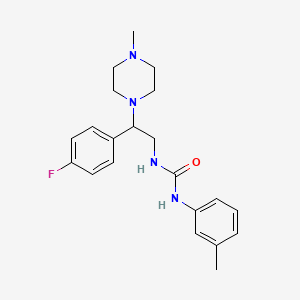

“Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 882748-14-3 . It has a molecular weight of 233.27 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has also been reported .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C12H15N3O2/c1-14(2)8-10-6-13-11-5-4-9(7-15(10)11)12(16)17-3/h4-7H,8H2,1-3H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been involved in various chemical reactions. For instance, a reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters enables an environmentally friendly synthesis of imidazo[1,2-a]pyridines .Scientific Research Applications

Synthesis Improvements

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate is associated with improved synthesis methods in pharmaceutical research. For instance, Cundy et al. (2000) describe enhancements in the synthesis of a non-peptide Angiotensin II antagonist, which includes the imidazo[1,2-a]pyridine structure, suggesting its relevance in the development of cardiovascular drugs (Cundy, Gurr, Knill, & Tsanaktsidis, 2000).

Chemical Transformations

Research by Kolar, Tiŝler, & Pizzioli (1996) demonstrates the transformation of related chemical structures into imidazo[1,2-a]pyridines, indicating its utility in creating various heterocyclic compounds, which are essential in drug development (Kolar, Tiŝler, & Pizzioli, 1996).

Fluorescent Properties

Tomoda, Hirano, Saito, Mutai, & Araki (1999) explored the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, indicating potential applications in bioimaging and molecular probes (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Structural Analysis

A study by Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan (2018) on imidazo[1,2-a]pyridine derivatives provided insights into their crystal structures, which is crucial for understanding molecular interactions and stability in pharmaceutical research (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Catalysis and Organic Synthesis

Research by Lei, Mai, Yan, Mao, & Cao (2016) and Kaswan, Nandwana, DeBoef, & Kumar (2016) demonstrates the use of imidazo[1,2-a]pyridines in catalysis and organic synthesis, indicating its role in facilitating complex chemical reactions (Lei, Mai, Yan, Mao, & Cao, 2016), (Kaswan, Nandwana, DeBoef, & Kumar, 2016).

Biochemical Research

In biochemical research, compounds containing the imidazo[1,2-a]pyridine moiety have been synthesized and evaluated for various biological activities, as demonstrated in studies by Bhuva, Bhadani, Purohit, & Purohit (2015) and Mondal, Samanta, Santra, Bagdi, & Hajra (2016), highlighting its potential in the development of new therapeutic agents (Bhuva, Bhadani, Purohit, & Purohit, 2015), (Mondal, Samanta, Santra, Bagdi, & Hajra, 2016).

Medical Imaging

Research by Zeng, Southerland, Voll, Votaw, Williams, Ciliax, Levey, & Goodman (2006) involves the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging beta-amyloid plaques in Alzheimer's disease, suggesting its application in diagnostic imaging (Zeng, Southerland, Voll, Votaw, Williams, Ciliax, Levey, & Goodman, 2006).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may influence pathways related to these conditions.

Properties

IUPAC Name |

methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-14(2)8-10-6-13-11-5-4-9(7-15(10)11)12(16)17-3/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERAYKXMTQLCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2453546.png)

![4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2453547.png)

![2-chloro-N-[2-(oxanthren-1-yl)ethyl]acetamide](/img/structure/B2453550.png)

![3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2453552.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2453562.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)

![1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2453565.png)

![4-fluoro-3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2453567.png)